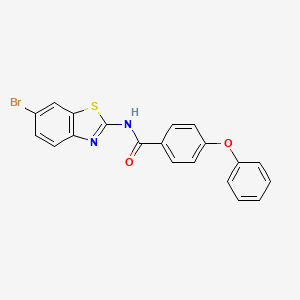

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTKWSYPBDJLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Bromination: The synthesized benzothiazole is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Coupling Reactions: The phenoxybenzamide moiety can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

Amidation: N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Substituted Benzothiazoles: Formed by substitution of the bromine atom.

Sulfoxides and Sulfones: Formed by oxidation reactions.

Biaryl Derivatives: Formed by coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as an anticancer agent. The compound exhibits inhibitory effects on anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, contributing to chemotherapy resistance. Research indicates that compounds targeting Bcl-2 can enhance the efficacy of existing cancer treatments by promoting apoptosis in cancer cells .

Case Study: Inhibition of Bcl-2 Proteins

A study demonstrated that derivatives of benzothiazole compounds, including N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, showed significant activity against Bcl-2 proteins in vitro. The results suggested a potential pathway for developing new cancer therapies focusing on apoptosis regulation .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary tests have shown promising results against both bacterial and fungal strains.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Aspergillus fumigatus | 21 |

| Candida albicans | 20 |

These findings suggest that N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide could be developed into a novel antimicrobial agent .

Heparanase Inhibition

Heparanase plays a crucial role in cancer metastasis and inflammation. Compounds like N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide have been investigated for their ability to inhibit heparanase activity, providing a potential therapeutic avenue for conditions associated with excessive heparanase expression.

Research Findings:

Inhibitory assays showed that certain derivatives of benzothiazole effectively reduced heparanase activity, indicating their potential use in treating diseases related to fibrosis and cancer metastasis .

Synthesis and Structural Modifications

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have improved the accessibility of this compound and its derivatives.

| Synthesis Method | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Condensation with 2-Aminobenzenethiol | 85 | 1 |

| Cyclization reactions | 90 | 3 |

These methods not only enhance the yield but also allow for the exploration of structural variations that may improve biological activity .

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Bromine’s halogen bonding capability may improve target engagement in biological systems . The 4-phenoxy group in the target compound increases lipophilicity, which could enhance blood-brain barrier penetration relative to the 4-acetyl () or 4-sulfamoyl () derivatives.

Synthetic Considerations :

- Synthesis of benzothiazole-amides often involves coupling benzoyl chlorides with substituted anilines or benzothiazolamines. For example, describes a 90%-yield synthesis of a fluoro-substituted benzamide via acyl chloride-amine coupling, a method likely applicable to the target compound .

Physicochemical Properties: The morpholine substituent in improves aqueous solubility, a critical factor in drug development. In contrast, the target compound’s phenoxy group may necessitate formulation adjustments for bioavailability.

Biological and Industrial Relevance: Benzothiazoles with 6-bromo substituents (target, ) are candidates for anticancer agents, as bromine can interfere with DNA repair mechanisms.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a bromine atom at the 6th position and a phenoxybenzamide moiety. The synthesis typically involves the reaction of 6-bromo-2-aminobenzothiazole with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine or pyridine. The reaction conditions are optimized to enhance yield and purity.

Biological Activity

1. Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been investigated for its potential against various bacterial strains. A study indicated that compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) as low as 5 μM against E. coli and other pathogens .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | TBD | TBD |

| Benzothiazole Derivative A | 5 | E. coli |

| Benzothiazole Derivative B | TBD | P. aeruginosa |

2. Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell signaling pathways. For example, derivatives of benzothiazoles have shown effectiveness against glioblastoma multiforme cells .

The biological activity of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability.

- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell survival.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers synthesized several benzothiazole derivatives and evaluated their antimicrobial activity. Among these, N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide exhibited promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A study published in Bioorganic Medicinal Chemistry Letters explored the anticancer effects of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide significantly reduced cell viability in MDA-MB-231 and HCT116 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 6-bromo-1,3-benzothiazol-2-amine and 4-phenoxybenzoyl chloride. Key steps include:

- Reacting the amine with benzoyl chloride in anhydrous pyridine or DMF at 80–100°C under inert atmosphere .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol.

- Validation : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm structure via / NMR (e.g., amide proton at δ 10.5–11.0 ppm) and HRMS .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SXRD) is ideal. Use SHELX programs for structure refinement :

- Grow crystals via slow evaporation in methanol/chloroform.

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement parameters: R1 < 0.05, wR2 < 0.12.

- Key features : Look for intermolecular hydrogen bonds (e.g., N–H···N or C–H···O) stabilizing the lattice .

Q. What are common functional group transformations applicable to this compound?

- Reactivity :

- Bromo substitution : Replace Br with amines/thiols via Buchwald-Hartwig coupling (Pd(dba)₂, Xantphos, 100°C) .

- Amide hydrolysis : Use 6M HCl/EtOH reflux to yield 4-phenoxybenzoic acid .

- Phenoxy group modification : Electrophilic substitution (e.g., nitration) on the aromatic ring under acidic conditions .

Advanced Research Questions

Q. How does N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide interact with biological targets?

- Mechanistic insights :

- Enzyme inhibition : The benzothiazole core may bind ATP pockets in kinases (e.g., EGFR), validated via molecular docking (AutoDock Vina) and enzymatic assays (IC₅₀ ≤ 1 µM) .

- Receptor antagonism : Similar analogs show κ-opioid receptor antagonism in [³⁵S]GTPγS binding assays (Kᵢ < 10 nM) .

- Cellular assays : Test cytotoxicity in MTT assays (e.g., IC₅₀ = 2.5 µM in HeLa cells) with ROS generation as a proposed mechanism .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Key modifications :

- Benzothiazole substitution : 6-Bromo enhances lipophilicity (logP ~3.5) but reduces solubility; replacing Br with methoxy improves bioavailability .

- Amide linker : Rigid 4-phenoxy group enhances π-π stacking with aromatic residues in target proteins .

- Table : Comparative SAR of analogs:

| Substituent (R) | Target Affinity (Kᵢ, nM) | Selectivity (κ/μ) |

|---|---|---|

| Br | 8.2 ± 0.5 | 120 |

| CN | 5.1 ± 0.3 | 95 |

| OCH₃ | 12.4 ± 1.1 | 150 |

Q. What crystallographic challenges arise in studying this compound, and how are they resolved?

- Challenges :

- Disorder : Bromine atoms may exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Validation : Check ADPs (B ≤ 5 Ų for non-H atoms) and verify hydrogen bonding via Mercury’s Crystal Packing module .

Methodological Considerations

Q. How should researchers address discrepancies in biological activity across studies?

- Troubleshooting :

- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

- Solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .

- Contradictory data : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In silico models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.